2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide
Overview
Description
2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is a chemical compound with the molecular formula C7H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide typically involves the chlorination of 6-methylpyrimidine followed by acylation. One common method includes:
Chlorination: 6-methylpyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position.
Acylation: The resulting 2-chloro-6-methylpyrimidine is then reacted with acetamide in the presence of a base like sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products include 2-azido-N-(6-methyl-pyrimidin-4-yl)-acetamide or 2-thiocyanato-N-(6-methyl-pyrimidin-4-yl)-acetamide.
Oxidation: Oxidized derivatives may include 2-chloro-N-(6-methyl-pyrimidin-4-yl)-acetic acid.
Reduction: Reduced products may include 2-chloro-N-(6-methyl-pyrimidin-4-yl)-ethylamine.
Scientific Research Applications
2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the acetamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Another chlorinated pyrimidine derivative with similar reactivity.
2-Chloro-N,6-dimethylpyrimidin-4-amine: A related compound with an additional methyl group on the nitrogen atom.
2-Chloro-5-fluoropyrimidine: A fluorinated analog with different electronic properties.
Uniqueness
2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and an acetamide group makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.
Properties
IUPAC Name |
2-chloro-N-(6-methylpyrimidin-4-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5-2-6(10-4-9-5)11-7(12)3-8/h2,4H,3H2,1H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIXEOBEUBLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.